molecular formula C20H19N5O2 B2535942 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole CAS No. 1094606-49-1

5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

Cat. No. B2535942
CAS RN: 1094606-49-1
M. Wt: 361.405
InChI Key: FRGADTRZWDVKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (BPO-27) is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. BPO-27 is a heterocyclic organic compound that contains both pyrazole and oxadiazole rings in its structure. It is a highly potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of various physiological processes.

Scientific Research Applications

Therapeutic Potentials of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles, including derivatives similar to the compound in focus, exhibit a wide range of therapeutic activities. These compounds have been identified for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antiviral, and antiparasitic properties among others. Their peculiar structural feature allows effective binding with various enzymes and receptors through numerous weak interactions, thereby eliciting an array of bioactivities (Verma et al., 2019). This underscores the broad therapeutic worth of 1,2,4-oxadiazole tailored compounds, suggesting potential research applications of the specific compound in focus.

Synthetic and Biological Roles

The microwave-assisted synthesis of five-membered azaheterocyclic systems, including 1,2,4-oxadiazoles, highlights the efficiency and environmental benefits of generating these compounds. This method offers advantages such as cleaner chemistry, reductions in reaction times, and improved yields, which are crucial for the development of pharmaceuticals (Sakhuja et al., 2012). The detailed synthesis methods provide a pathway for researchers to explore and develop new derivatives of 1,2,4-oxadiazoles for various biological applications.

Pharmacological Activities

A comprehensive review of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives revealed these compounds' significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This highlights the importance of oxadiazoles as biologically active units in pharmaceutical research (Wang et al., 2022). These activities are facilitated by hydrogen bond interactions with biomacromolecules, suggesting the compound in focus could be a candidate for developing new medicinal agents targeting these diseases.

Metal-Ion Sensing Applications

Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, have found applications beyond pharmacology, including in material science and organic electronics. Their high photoluminescent quantum yield and excellent thermal and chemical stability make them ideal candidates for metal-ions sensors. This demonstrates the versatility of 1,2,4-oxadiazole derivatives in various scientific fields, offering a glimpse into potential research avenues for the specific compound (Sharma et al., 2022).

properties

IUPAC Name

5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-2-3-12-26-18-7-5-4-6-15(18)16-13-17(24-23-16)20-22-19(25-27-20)14-8-10-21-11-9-14/h4-11,13H,2-3,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGADTRZWDVKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

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